![molecular formula C14H13NOS B1487805 6-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde CAS No. 1272811-40-1](/img/structure/B1487805.png)
6-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde
Overview
Description
6-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde is a chemical compound with the CAS Number: 1272811-40-1 . It has a molecular weight of 243.33 and is typically stored at room temperature . It is a powder in physical form .
Molecular Structure Analysis
The IUPAC name for this compound is 6-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde . The InChI code for this compound is 1S/C14H13NOS/c16-9-14-15-12-7-6-11 (8-13 (12)17-14)10-4-2-1-3-5-10/h1-5,9,11H,6-8H2 .Physical And Chemical Properties Analysis
This compound is a powder in physical form . It is typically stored at room temperature . The molecular weight of this compound is 243.33 .Scientific Research Applications
Antifungal and Antibacterial Activity
The compound 6-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde has been evaluated for its potential in treating various strains of fungi and bacteria. This suggests its use in developing new antimicrobial agents that could be effective against resistant strains .
Antiproliferative Activity
Research indicates that derivatives of this compound exhibit antiproliferative activity, which is the ability to inhibit the growth and proliferation of cells. This is particularly relevant in cancer research, where controlling the rapid growth of cancer cells is a primary goal .
Anti-Hepatitis C Virus Activity
Compounds based on the 6-Phenyl-tetrahydro-1,3-benzothiazole scaffold have shown promise in inhibiting the activity of HCV viral proteins, which could lead to new treatments for hepatitis C .
Corrosion Inhibition
Derivatives of 6-Phenyl-tetrahydro-1,3-benzothiazole have been used to develop inhibitory compositions for steel acid corrosion protection. This application is significant in industrial settings where corrosion can lead to material degradation and safety issues .
Biological Activities
The benzothiazole nucleus, which is part of this compound’s structure, is involved in research for new products with diverse biological activities. These include antimicrobial, anticancer, antifungal, anthelmintic, anti-diabetic, amyloid imaging agents, and anticancer agents .
Chemical Synthesis
This compound is available for purchase and can be used as a starting material or intermediate in chemical synthesis for various research purposes .
properties
IUPAC Name |
6-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NOS/c16-9-14-15-12-7-6-11(8-13(12)17-14)10-4-2-1-3-5-10/h1-5,9,11H,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUNFJNHZWZROBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1C3=CC=CC=C3)SC(=N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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